
Oxoruthenium(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxoruthenium(1+) is a compound that features a ruthenium atom bonded to an oxygen atom, forming a positively charged ion. This compound is part of the broader class of ruthenium-oxo complexes, which are known for their significant roles in various chemical reactions, particularly in oxidation processes. The unique properties of oxoruthenium(1+) make it a subject of interest in both academic research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of oxoruthenium(1+) typically involves the use of ruthenium precursors such as ruthenium trichloride or ruthenium tetroxide. One common method involves the reaction of these precursors with oxidizing agents in the presence of ligands that stabilize the oxoruthenium complex. For example, the reaction of ruthenium trichloride with sodium periodate in an aqueous solution can yield oxoruthenium(1+).
Industrial Production Methods: Industrial production of oxoruthenium(1+) often involves large-scale oxidation processes using ruthenium-based catalysts. These processes are designed to maximize yield and purity while minimizing the use of hazardous reagents. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of oxoruthenium(1+).
Analyse Des Réactions Chimiques
Types of Reactions: Oxoruthenium(1+) is known to undergo various types of chemical reactions, including:
Oxidation: Oxoruthenium(1+) can act as an oxidizing agent, facilitating the oxidation of organic and inorganic substrates.
Reduction: Under certain conditions, oxoruthenium(1+) can be reduced to lower oxidation states of ruthenium.
Substitution: Ligand substitution reactions are common, where ligands coordinated to the ruthenium center are replaced by other ligands.
Common Reagents and Conditions:
Oxidation Reactions: Common oxidizing agents include sodium periodate and hydrogen peroxide. These reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine are used to reduce oxoruthenium(1+).
Substitution Reactions: Ligand exchange can be facilitated by the addition of excess ligands or by changing the solvent environment.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols, ketones, or carboxylic acids, while reduction reactions may produce lower-valent ruthenium complexes.
Applications De Recherche Scientifique
Oxoruthenium(1+) has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various oxidation reactions, including the oxidation of alcohols and alkenes. Its ability to facilitate these reactions under mild conditions makes it valuable in synthetic chemistry.
Biology: Oxoruthenium(1+) complexes are studied for their potential use in biological systems, including as probes for studying oxidative stress and as potential therapeutic agents.
Medicine: Research is ongoing into the use of oxoruthenium(1+) complexes in cancer therapy, where they may act as cytotoxic agents that target cancer cells.
Industry: In industrial applications, oxoruthenium(1+) is used in processes such as water treatment and the synthesis of fine chemicals.
Mécanisme D'action
The mechanism by which oxoruthenium(1+) exerts its effects involves the transfer of oxygen atoms to substrates, facilitating their oxidation. This process often involves the formation of intermediate species, such as peroxo or superoxo complexes, which are highly reactive and can further react with substrates. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparaison Avec Des Composés Similaires
Oxoruthenium(1+) can be compared with other similar compounds, such as:
Oxoruthenium(2+): Another oxidation state of oxoruthenium, which has different reactivity and stability.
Osmium-oxo complexes: These compounds have similar oxidation properties but differ in their reactivity and applications.
Iron-oxo complexes: Widely studied for their role in biological systems, these complexes have different electronic properties compared to oxoruthenium(1+).
Propriétés
Numéro CAS |
113110-48-8 |
|---|---|
Formule moléculaire |
ORu+ |
Poids moléculaire |
117.1 g/mol |
Nom IUPAC |
oxoruthenium(1+) |
InChI |
InChI=1S/O.Ru/q;+1 |
Clé InChI |
XFBLPIPEFDRLTH-UHFFFAOYSA-N |
SMILES canonique |
O=[Ru+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


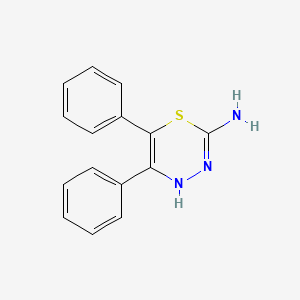
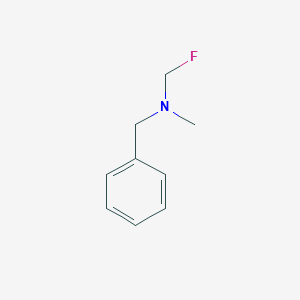
![2-[(7-Bromohept-2-YN-1-YL)oxy]oxane](/img/structure/B14306605.png)
![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
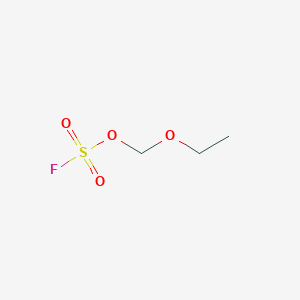
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)

![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
![Furan, 2-[(1,1-dimethylethoxy)methyl]-](/img/structure/B14306640.png)
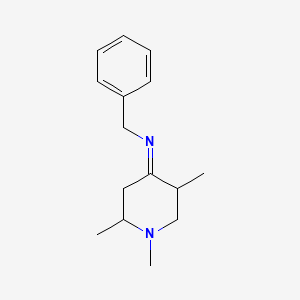
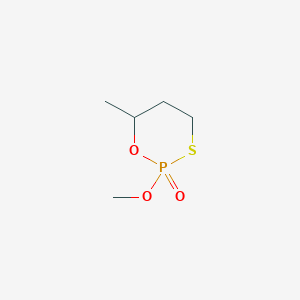


![N-{2-[4-(Cyclohexylsulfamoyl)phenyl]ethyl}acetamide](/img/structure/B14306658.png)
